Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Catalog No.
S8256154
CAS No.
M.F
C14H17BBrFO4
M. Wt
359.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3...

Product Name

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

IUPAC Name

methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Molecular Formula

C14H17BBrFO4

Molecular Weight

359.00 g/mol

InChI

InChI=1S/C14H17BBrFO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)10(16)7-11(9)17/h6-7H,1-5H3

InChI Key

ITTXDDLUFHXVEA-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)C(=O)OC

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with the molecular formula C14H17BBrFOC_{14}H_{17}BBrFO and a molecular weight of 359 g/mol. This compound features a benzoate structure modified by the presence of bromine and fluorine substituents, as well as a boron-containing dioxaborolane moiety. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science due to their reactivity and ability to form complex molecular architectures.

Typical of halogenated compounds and those containing boron. Notably:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki coupling, where it reacts with organoboron compounds to form biaryl compounds.
  • Fluorination Reactions: The fluorine substituent may engage in electrophilic aromatic substitution or participate in further fluorination processes.
  • Boronic Ester Formation: The dioxaborolane group can undergo hydrolysis to release boronic acids which can be utilized in cross-coupling reactions.

While specific biological activity data for methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is limited, compounds containing bromine and fluorine are often studied for their pharmacological properties. Fluorinated compounds are known to enhance metabolic stability and bioavailability. The presence of the dioxaborolane group may also suggest potential applications in drug delivery systems or as intermediates in the synthesis of biologically active molecules.

The synthesis of methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several steps:

  • Preparation of the Dioxaborolane: The synthesis begins with the formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane from appropriate boron precursors.
  • Bromination: The aromatic compound is brominated at the 2-position using brominating agents such as N-bromosuccinimide (NBS).
  • Fluorination: The introduction of a fluorine atom at the 4-position can be achieved through electrophilic fluorination methods.
  • Esterification: Finally, the benzoic acid derivative is esterified with methanol to yield the final product.

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has potential applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.
  • Material Science: In the development of new materials with tailored properties.
  • Agricultural Chemistry: Potential use as a building block for agrochemicals.

Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate shares structural similarities with several related compounds:

Compound NameCAS NumberKey Features
Methyl 3-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate2377607-39-9Similar structure but different bromine position
Methyl 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate22171528Contains methyl group at position 3
Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalateNot listedDifferent core structure (phthalate vs benzoate)

These compounds highlight variations in halogen positioning and functional groups that can significantly affect their chemical reactivity and biological activity. Methyl 2-bromo-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate's unique combination of halogen substituents and a boron-containing moiety distinguishes it from other related compounds.

Hydrogen Bond Acceptor Count

5

Exact Mass

358.03873 g/mol

Monoisotopic Mass

358.03873 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-01-05

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